molecular formula C2H10N2O B1365345 Ethylenediamine monohydrate CAS No. 6780-13-8

Ethylenediamine monohydrate

Cat. No.: B1365345
CAS No.: 6780-13-8
M. Wt: 78.11 g/mol
InChI Key: XZUAPPXGIFNDRA-UHFFFAOYSA-N
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Description

Ethylenediamine monohydrate is a crystalline solid with the chemical formula C₂H₁₀N₂O. It is a hydrated form of ethylenediamine, which is a colorless liquid with an ammonia-like odor. Ethylenediamine is a basic amine and serves as a widely used building block in chemical synthesis . This compound is known for its strong alkalinity and high solubility in water .

Safety and Hazards

Ethylenediamine monohydrate is flammable and causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium. This reaction generates hydrogen chloride, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification . Another industrial route involves the reaction of ethanolamine and ammonia, passing the gaseous reactants over a bed of nickel heterogeneous catalysts .

Industrial Production Methods: The industrial production of ethylenediamine involves the ammonolysis of 1,2-dichloroethane in a tubular reactor under high pressure and temperature conditions. The reaction parameters, such as ammonia concentration and reactant molar ratio, are optimized to achieve the best yield .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

ethane-1,2-diamine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.H2O/c3-1-2-4;/h1-4H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUAPPXGIFNDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480180
Record name Ethylenediamine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6780-13-8
Record name Ethylenediamine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylenediamine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-ETHANEDIAMINE, MONOHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENEDIAMINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT5HP8UHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ethylenediamine monohydrate impact the flexibility of regenerated cellulose films compared to other softeners like glycerol?

A: While the provided abstracts don't directly compare the effects of this compound and glycerol on film flexibility, they offer valuable insights. The research highlights that both water and softeners like glycerol and ethylene carbonate can disrupt the hydrogen-bonded structure of cellulose, increasing film flexibility. [] This disruption is measured by the "corrected compliance," which increases with the number of water and softener molecules present. Interestingly, the research suggests that one mole of glycerol is twice as effective as one mole of water in disrupting these hydrogen bonds. []

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